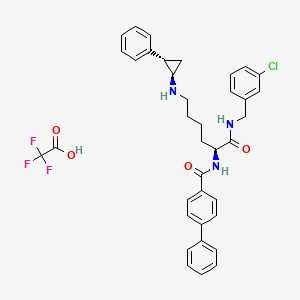
Ncd38 (tfa)
Description
Ncd38 (tfa) is a selective and potent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that removes mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/2), thereby repressing transcription . By inhibiting LSD1, Ncd38 (tfa) reactivates tumor suppressor genes and differentiation programs silenced in cancer cells. Key findings include:
- Mechanism: Ncd38 (tfa) blocks LSD1’s enzymatic activity, leading to increased H3K4 methylation and activation of super-enhancers (SEs) associated with myeloid differentiation genes (e.g., GFI1, ERG) .
- Applications: Demonstrated efficacy in preclinical models of myelodysplastic syndrome (MDS)-related leukemia, glioblastoma (GBM), and breast cancer. In GBM, it enhances temozolomide (TMZ) sensitivity by impairing DNA repair in glioma stem cells (GSCs) .
Properties
Molecular Formula |
C37H37ClF3N3O4 |
|---|---|
Molecular Weight |
680.2 g/mol |
IUPAC Name |
N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H36ClN3O2.C2HF3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26;3-2(4,5)1(6)7/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40);(H,6,7)/t31-,32-,33+;/m0./s1 |
InChI Key |
SCYPMEPRSQTTPW-WBAULYFBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1NCCCC[C@@H](C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(C1NCCCCC(C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ncd38 (tfa) involves a tranylcypromine-based moiety with LSD1-inhibiting activity and a lysine moiety designed to specifically recognize an LSD1 enzymatic pocket . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .
Chemical Reactions Analysis
Ncd38 (tfa) primarily undergoes inhibition reactions where it binds to the LSD1 enzyme, preventing its activity. This inhibition affects the demethylation of histone proteins, which plays a crucial role in gene expression regulation . The compound does not typically undergo oxidation, reduction, or substitution reactions in its primary mode of action.
Scientific Research Applications
Ncd38 (tfa) has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown promise in inhibiting the growth of glioma stem cells and maintaining human metastatic breast cancer cells . Additionally, it has been used to study the epigenetic regulation of gene expression and the role of histone demethylation in various biological processes .
Mechanism of Action
Ncd38 (tfa) exerts its effects by inhibiting the LSD1 enzyme, which is involved in the demethylation of histone proteins. This inhibition leads to the accumulation of methylated histones, resulting in changes in gene expression. The compound specifically targets the LSD1 enzymatic pocket, preventing the enzyme from interacting with its substrates . This mechanism is crucial in the regulation of gene expression and has significant implications for cancer treatment .
Comparison with Similar Compounds
Table 1: Comparative Analysis of LSD1 Inhibitors
Key Differentiators:
Super-Enhancer Activation : Ncd38 uniquely activates ~500 SEs in leukemia cells, driving myeloid differentiation genes (e.g., GFI1, ERG) . This contrasts with Bomedemstat, which broadly increases H3K4/H3K9 methylation without SE specificity .
This may involve destabilization of the LSD1/Co-REST/HDAC complex, indirectly enhancing acetylation .
Therapeutic Synergy: In GBM, Ncd38 sensitizes tumors to TMZ by suppressing DNA repair pathways (e.g., homologous recombination, non-homologous end joining) in GSCs . Other LSD1 inhibitors, like SP2509, synergize with HDAC inhibitors but lack similar DNA repair-targeting effects .
In contrast, Iadademstat and Bomedemstat report manageable but distinct side effects (e.g., thrombocytopenia) in clinical trials .
Broader Context: LSD1 vs. Other KDM Inhibitors
While Ncd38 targets LSD1, other histone demethylase inhibitors include:
- KDM2A/7A-IN-1 : Inhibits KDM2A/7A (IC50 = 0.16 µM) with 75-fold selectivity over other JmjC KDMs, affecting heterochromatin stability .
- JIB-04 : Pan-inhibitor of Jumonji KDMs (e.g., KDM4, KDM5), disrupting oncogenic transcription .
- MC3324 : Dual LSD1/hormone receptor modulator, downregulating ERα in breast cancer .
Unlike these, Ncd38’s specificity for LSD1 minimizes off-target effects, making it a precision tool for SE-driven cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


